N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 1361114-96-6

Cat. No.: VC2714480

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361114-96-6 |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | N,N,2-trimethylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-8(5-4-6-9-8)7(11)10(2)3;/h9H,4-6H2,1-3H3;1H |

| Standard InChI Key | PIFSKYNQTSJLAH-UHFFFAOYSA-N |

| SMILES | CC1(CCCN1)C(=O)N(C)C.Cl |

| Canonical SMILES | CC1(CCCN1)C(=O)N(C)C.Cl |

Introduction

Chemical Structure and Physical Properties

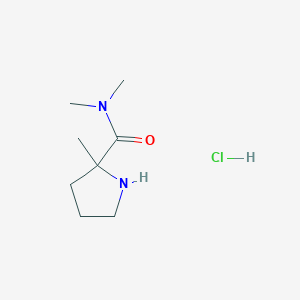

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride (CAS No. 1361114-96-6) is characterized by a pyrrolidine ring with methyl substitutions at the N-1 and C-2 positions, as well as an N,N-dimethyl carboxamide functionality at the C-2 position. The presence of the hydrochloride salt affects its physical properties, particularly its solubility and stability profiles.

| Property | Value |

|---|---|

| CAS Number | 1361114-96-6 |

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | N,N,2-trimethylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-8(5-4-6-9-8)7(11)10(2)3;/h9H,4-6H2,1-3H3;1H |

| Standard InChIKey | PIFSKYNQTSJLAH-UHFFFAOYSA-N |

| SMILES | CC1(CCCN1)C(=O)N(C)C.Cl |

The compound exists as a solid at room temperature and, like many hydrochloride salts, is expected to have good water solubility compared to its free base form. The hydrochloride salt formation particularly enhances solubility in polar solvents, which is advantageous for various research applications and analytical procedures.

Structural Characteristics of the Pyrrolidine Scaffold

The Pyrrolidine Ring System

The pyrrolidine ring in N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride contributes significantly to its chemical behavior and potential biological activities. As a five-membered saturated nitrogen heterocycle, pyrrolidine offers distinct advantages in medicinal chemistry applications:

-

The sp³-hybridization allows for efficient exploration of pharmacophore space

-

It contributes to the stereochemistry of the molecule

-

The non-planarity of the ring provides increased three-dimensional coverage through a phenomenon called "pseudorotation"

Synthesis and Preparation Methods

Proline-Based Synthesis

One potential approach involves starting with L-proline or a similar pyrrolidine-2-carboxylic acid derivative, followed by successive modifications:

-

Protection of the pyrrolidine nitrogen with appropriate groups

-

Conversion of the carboxylic acid to an N,N-dimethylcarboxamide

-

Introduction of the methyl group at the C-2 position

-

Formation of the hydrochloride salt

For the conversion of carboxylic acid to amide functionality, methods similar to those used in the synthesis of vildagliptin might be applicable. In such methods, carboxylic acids can be converted to amides using acetonitrile in the presence of sulfuric acid .

Alternative Synthetic Routes

An alternative approach could involve cyclization reactions to form the pyrrolidine ring. Acid-catalyzed cyclizations of homoallylic sulfonamides have been demonstrated to produce pyrrolidines with high yields. For instance, using trifluoromethanesulfonic (triflic) acid as a catalyst, such cyclizations proceed via carbenium ion generation and subsequent trapping by the sulfonamide group . This strategy could potentially be modified to incorporate the specific substituents required for N,N,2-trimethylpyrrolidine-2-carboxamide.

Chemical Reactivity

Basicity and Nucleophilicity

The nitrogen atom of the pyrrolidine ring in N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride contributes to the basicity of the scaffold. The presence of substituents at C-2, particularly the methyl group, can affect this basicity. The hydrochloride salt form indicates that the pyrrolidine nitrogen is protonated, which neutralizes its basicity in this particular form .

Biological Activities of Pyrrolidine Derivatives

Structure-Activity Relationships

Structure-activity relationship studies of similar pyrrolidine compounds have revealed several important factors that influence biological activity:

-

The cis or trans configuration of substituents at positions 3 and 4 of the pyrrolidine ring can significantly impact potency and selectivity

-

N-substitution patterns are critical, with tertiary amines often showing different activity profiles compared to unsubstituted pyrrolidines

-

Specific functional groups, such as carboxamides, can establish crucial hydrogen bonding interactions with biological targets

Comparison with Similar Compounds

Structural Analogs

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride shares structural similarities with several other compounds:

| Compound | Similarities | Differences |

|---|---|---|

| Pyrrolidine-2-carboxamide | Basic pyrrolidine ring with carboxamide function | Lacks methyl substituents at N-1 and C-2, and N-methylation of the amide |

| (2S)-N,1,2-trimethylpyrrolidine-2-carboxamide | Identical core structure | Free base form rather than hydrochloride salt; specific S-stereochemistry |

| N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride | Pyrrolidine ring with carboxamide and HCl salt | Has naphthyl group on amide nitrogen instead of methyl groups |

Comparison with Vildagliptin

The synthetic approaches used for vildagliptin, particularly the conversion of the carboxylic acid moiety to an amide or nitrile functionality, could potentially be adapted for the synthesis of N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride .

Research Applications

Medicinal Chemistry Research

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride may serve as an important building block or intermediate in medicinal chemistry research. The pyrrolidine scaffold is present in numerous pharmaceutically active compounds, including antibiotics, antihypertensives, and psychotropic drugs .

As a Chemical Probe

Due to its specific structural features, this compound could potentially be utilized as a chemical probe to study biological systems, particularly those involving enzymes that interact with pyrrolidine-containing substrates or inhibitors.

Synthetic Chemistry Applications

In synthetic chemistry, N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride could serve as an intermediate for the synthesis of more complex molecules. The reactivity of both the pyrrolidine ring and the carboxamide function allows for further transformations to create diverse chemical structures.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride can be achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the pyrrolidine ring protons, the N-methyl group, the C-2 methyl group, and the N,N-dimethyl groups of the carboxamide function

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the C=O stretching of the amide (~1650 cm-1) and N-H stretching of the hydrochloride salt

-

Mass Spectrometry: Would typically show a molecular ion peak corresponding to the free base (M+ = 156) with fragmentation patterns characteristic of pyrrolidines and amides

Chromatographic Analysis

For purity determination and separation, various chromatographic techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the compound and separating it from potential impurities

-

Thin Layer Chromatography (TLC): Can be used for routine monitoring of reactions involving this compound, with visualization possibly achieved using ninhydrin or other appropriate staining reagents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume